![molecular formula C16H12ClN3O4 B10856630 4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide](/img/structure/B10856630.png)

4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

J27644 est un composé organique synthétique connu pour son inhibition puissante de la désacétylase d'histone 6 (HDAC6). Il a été principalement étudié pour son potentiel à atténuer la fibrose pulmonaire induite par le facteur de croissance transformant bêta . Ce composé a suscité un intérêt considérable en raison de sa sélectivité et de son efficacité dans le ciblage d'isoformes HDAC spécifiques, ce qui en fait un outil précieux dans la recherche biochimique et les applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de J27644 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinazolinone. Les étapes clés comprennent :

Formation du noyau de quinazolinone : La première étape implique la cyclisation d'un dérivé d'acide anthranilique approprié avec une amine appropriée pour former le noyau de quinazolinone.

Chloration : Le noyau de quinazolinone est ensuite chloré pour introduire l'atome de chlore à la position désirée.

Formation de N-hydroxybenzamide : La dernière étape implique le couplage de la quinazolinone chlorée avec le N-hydroxybenzamide dans des conditions de réaction spécifiques pour donner J27644.

Méthodes de production industrielle

La production industrielle de J27644 suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait d'optimiser les conditions de réaction pour maximiser le rendement et la pureté, ainsi que de mettre en œuvre des techniques de purification efficaces telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

J27644 subit principalement les types de réactions suivants :

Réactions de substitution : L'atome de chlore dans le noyau de quinazolinone peut être substitué par divers nucléophiles dans des conditions appropriées.

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines, les thiols ou les alcools. Les conditions typiques impliquent l'utilisation de solvants aprotiques polaires et de températures élevées.

Hydrolyse : L'hydrolyse acide peut être effectuée en utilisant de l'acide chlorhydrique, tandis que l'hydrolyse basique peut être réalisée en utilisant de l'hydroxyde de sodium.

Principaux produits formés

Réactions de substitution : Les principaux produits sont des dérivés de quinazolinone substitués.

Hydrolyse : Les principaux produits sont l'acide carboxylique et l'amine correspondants.

Applications de la recherche scientifique

J27644 a une large gamme d'applications de recherche scientifique, notamment :

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que la fibrose pulmonaire, le cancer et les troubles neurodégénératifs

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la désacétylase d'histone 6.

Mécanisme d'action

J27644 exerce ses effets en inhibant sélectivement la désacétylase d'histone 6. Cette inhibition conduit à l'accumulation de protéines acétylées, ce qui peut modifier l'expression génique et les fonctions cellulaires. Les cibles moléculaires et les voies impliquées comprennent :

Désacétylase d'histone 6 : J27644 se lie au site actif de la désacétylase d'histone 6, l'empêchant de désacétyler ses substrats.

Voie du facteur de croissance transformant bêta : En inhibant la désacétylase d'histone 6, J27644 peut moduler la voie de signalisation du facteur de croissance transformant bêta, réduisant la fibrose et l'inflammation.

Applications De Recherche Scientifique

J27644 has a wide range of scientific research applications, including:

Mécanisme D'action

J27644 exerts its effects by selectively inhibiting histone deacetylase 6. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions. The molecular targets and pathways involved include:

Histone Deacetylase 6: J27644 binds to the active site of histone deacetylase 6, preventing it from deacetylating its substrates.

Transforming Growth Factor Beta Pathway: By inhibiting histone deacetylase 6, J27644 can modulate the transforming growth factor beta signaling pathway, reducing fibrosis and inflammation.

Comparaison Avec Des Composés Similaires

Composés similaires

HDAC6-IN-17 : Un inhibiteur puissant de la désacétylase d'histone 6 avec une sélectivité et une efficacité similaires.

PI3Kα/HDAC6-IN-1 : Un inhibiteur double de la phosphoinositide 3-kinase alpha et de la désacétylase d'histone 6, présentant une activité anticancéreuse puissante.

HDAC6-IN-25 : Un autre inhibiteur sélectif de la désacétylase d'histone 6 avec une forte puissance.

Unicité de J27644

J27644 est unique en raison de sa conception spécifique pour atténuer la fibrose pulmonaire induite par le facteur de croissance transformant bêta. Sa sélectivité pour la désacétylase d'histone 6 par rapport aux autres isoformes de désacétylase d'histone en fait un outil précieux pour étudier le rôle de la désacétylase d'histone 6 dans diverses maladies et développer des thérapies ciblées .

Propriétés

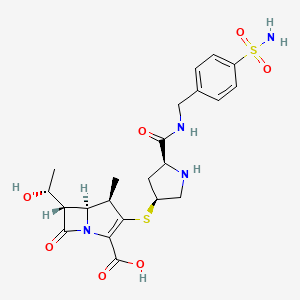

Formule moléculaire |

C16H12ClN3O4 |

|---|---|

Poids moléculaire |

345.73 g/mol |

Nom IUPAC |

4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C16H12ClN3O4/c17-12-3-1-2-11-13(12)20(16(23)18-15(11)22)8-9-4-6-10(7-5-9)14(21)19-24/h1-7,24H,8H2,(H,19,21)(H,18,22,23) |

Clé InChI |

OWMZGLVMABQUAQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C1)Cl)N(C(=O)NC2=O)CC3=CC=C(C=C3)C(=O)NO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-2-amino-2-methylbutyl]-8-[(2,6-difluorophenyl)methoxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10856549.png)

![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)

![(5S)-5-{3-[3-(benzyloxy)-5-chlorophenyl]-2-oxo[2H-[1,3'-bipyridine]]-5-yl}pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856591.png)

![(1R,2R,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856593.png)

![(3R,3aR,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10856597.png)

![2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-imidazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide](/img/structure/B10856600.png)

![5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856605.png)

![N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide](/img/structure/B10856618.png)

![2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate](/img/structure/B10856642.png)

![(5S)-5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]phenyl}-2-oxo[2H-[1,3'-bipyridine]]-5-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856652.png)